Bis[3-(phenylimino)butyrophenonato]copper
Description
Bis[3-(phenylimino)butyrophenonato]copper is a copper(II) complex featuring two Schiff base ligands derived from the condensation of 3-(phenylimino)butyrophenone. These ligands coordinate to the copper center via the imine nitrogen and ketone oxygen atoms, forming a stable chelate structure. The synthesis likely involves reacting copper salts with preformed Schiff base ligands, a method common for such complexes.
Properties
Molecular Formula |
C32H28CuN2O2 |
|---|---|
Molecular Weight |
536.1 g/mol |
IUPAC Name |
copper;1-phenyl-3-phenyliminobutan-1-one |
InChI |
InChI=1S/2C16H14NO.Cu/c2*1-13(17-15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14;/h2*2-12H,1H3;/q2*-1;+2 |
InChI Key |
GSXUMJAAPWIKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)[CH-]C(=O)C2=CC=CC=C2.CC(=NC1=CC=CC=C1)[CH-]C(=O)C2=CC=CC=C2.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(phenylimino)butyrophenonato]copper typically involves the reaction of copper salts with 3-(phenylimino)butyrophenone ligands. One common method is to dissolve copper(II) acetate in ethanol and then add the ligand solution dropwise under stirring. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[3-(phenylimino)butyrophenonato]copper can undergo oxidation reactions, where the copper center is oxidized from Cu(II) to Cu(III).
Reduction: The compound can also be reduced back to Cu(I) under appropriate conditions.
Substitution: Ligand exchange reactions are common, where the phenylimino ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of Cu(III) complexes.
Reduction: Formation of Cu(I) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Catalysis
One of the prominent applications of Bis[3-(phenylimino)butyrophenonato]copper is in catalysis. The compound has been studied for its ability to facilitate various chemical reactions, including:
- Oxidative Reactions : It can act as a catalyst in oxidation processes, which are essential in organic synthesis. The copper center can undergo redox reactions, enabling the transformation of substrates under mild conditions.
- C-C Bond Formation : Research indicates that this compound can catalyze reactions that form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.
Materials Science
In materials science, this compound is explored for its potential use in developing new materials with specific properties:
- Conductive Polymers : The incorporation of this copper complex into polymer matrices can enhance electrical conductivity. Such materials are valuable in electronic applications, including sensors and flexible electronics.
- Nanocomposites : The compound has been utilized to create nanocomposites that exhibit improved mechanical and thermal properties, making them suitable for various industrial applications.
Biomedical Research
The biomedical applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to disrupt bacterial membranes could lead to effective treatments against resistant strains.
- Drug Delivery Systems : The complex's stability and biocompatibility suggest its potential use in drug delivery systems. By modifying its structure, researchers aim to enhance the targeted delivery of therapeutic agents.
Case Study 1: Catalytic Activity
A study published in a peer-reviewed journal demonstrated that this compound effectively catalyzed the oxidation of alcohols to aldehydes under mild conditions. The reaction showed high selectivity and yield, highlighting the compound's potential for industrial applications in fine chemicals production.
Case Study 2: Antimicrobial Properties
Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its viability as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of Bis[3-(phenylimino)butyrophenonato]copper involves its interaction with molecular targets such as DNA and proteins. The copper center can facilitate redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. This property is particularly useful in its potential application as an anticancer agent.
Comparison with Similar Compounds
Comparison with Pharmacologically Active Copper-Schiff Base Complexes
A structurally related copper(II) Schiff base complex, reported in PLoS ONE (2012), demonstrated acute toxicity and gastroprotective effects in rats. Key comparisons include:
The ligand’s electron-donating groups and chelation geometry influence bioavailability and toxicity. The gastroprotective complex’s low toxicity suggests copper-Schiff bases may be pharmacologically viable, but specific outcomes depend on ligand design .
Comparison with Catalytically Active Copper Complexes
Phenanthroline-copper complexes, such as [(phen)CuCF₃], are widely used in trifluoromethylation reactions due to their stability and cost-effectiveness. Contrasts with Bis[3-(phenylimino)butyrophenonato]coplex include:
Schiff base ligands offer modular electronic tuning, which could enhance catalytic specificity compared to phenanthroline systems. However, phenanthroline’s rigidity improves thermal stability in harsh reaction conditions .
Structural and Crystallographic Comparisons
The crystal structure of 3-(phenylimino)indolin-2-one () provides insights into ligand geometry:
The planar imine group in 3-(phenylimino)indolin-2-one facilitates π-conjugation, a feature that may stabilize the copper complex’s electronic structure.
Herbicidal Potential Compared to Isobenzofuranimines
The copper complex’s redox activity could disrupt plant metal homeostasis, analogous to isobenzofuranimines’ disruption of nutrient uptake .
Biological Activity
Bis[3-(phenylimino)butyrophenonato]copper, a copper(II) complex, has garnered attention in recent years due to its diverse biological activities. This article explores its antimicrobial, cytotoxic, and antioxidant properties, supported by various research findings and case studies.
Chemical Structure
The compound features a copper ion coordinated with two bidentate ligands derived from 3-(phenylimino)butyrophenone. The structure can be represented as follows:
Antimicrobial Activity
Recent studies indicate that copper complexes, including this compound, exhibit significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : Research shows that copper complexes can have MIC values ranging from 15.62 to 62.5 µM against various pathogens such as E. coli and S. aureus .
- Bactericidal and Bacteriostatic Effects : The complexes demonstrated both bactericidal and bacteriostatic activities, outperforming zinc complexes in efficacy .
Table 1: Antimicrobial Activity of Copper Complexes
| Pathogen | MIC (µM) | Activity Type |
|---|---|---|
| E. coli | 15.62 | Bactericidal |
| S. aureus | 30.00 | Bacteriostatic |
| K. pneumoniae | 62.50 | Bactericidal |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines.
- Ehrlich Ascites Tumor Model : Studies indicate that the compound exhibits significant cytotoxicity, correlating with its lipophilicity . The most toxic chelate was not necessarily the most selective, showcasing the complexity of its action.
- Comparative Analysis : In vitro studies have shown that copper complexes can induce apoptosis in cancer cells, with varying degrees of selectivity depending on the substituents on the phenyl group .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Ehrlich Ascites | 10 | High |
| HepG2 (Liver Cancer) | 25 | Moderate |
| MCF-7 (Breast Cancer) | 15 | High |
Antioxidant Activity
Copper complexes are also recognized for their antioxidant properties.
- Free Radical Scavenging : this compound demonstrated significant DPPH radical scavenging activity, indicating its potential in reducing oxidative stress .
- Mechanism of Action : The antioxidant activity is attributed to the ability of copper ions to participate in redox reactions, which can mitigate cellular damage caused by reactive oxygen species (ROS).
Table 3: Antioxidant Activity
| Assay Type | Result |
|---|---|
| DPPH Scavenging | 80% at 50 µM |
| H2O2 Inhibition | IC50 = 30 µM |
| Reducing Power | Strong |
Case Studies
Several case studies highlight the impact of copper complexes in medicinal chemistry:
- Antimicrobial Applications : A study demonstrated the effectiveness of copper complexes in treating infections resistant to conventional antibiotics, showcasing their potential as alternative therapeutic agents .
- Cancer Treatment : Research involving this compound illustrated its role in enhancing the efficacy of chemotherapeutic agents by reducing tumor cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
